molecular formula C7H9N3O2 B1387838 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol CAS No. 908010-94-6

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol

Cat. No. B1387838
M. Wt: 167.17 g/mol
InChI Key: WLYDPTCCORGDKT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is a chemical compound with the empirical formula C7H9N3 · 2HCl . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines. This is followed by subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .


Molecular Structure Analysis

The molecular weight of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is 208.09 . The InChI key is WLSBRWTXCPUJMN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is used in the synthesis of various pharmaceutical compounds, including mTOR kinase and PI3 kinase inhibitors .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 206-211 °C (decomposition). It should be stored at a temperature of 2-8°C .

Scientific Research Applications

mTOR Kinase Inhibition

The compound is used as an inhibitor for the mammalian target of rapamycin (mTOR) kinase. mTOR is a crucial cell growth regulator and its inhibition can be beneficial in treating diseases related to cell proliferation, such as cancer .

PI3 Kinase Inhibition

It also serves as an inhibitor for phosphoinositide 3-kinases (PI3K). PI3K plays a significant role in the regulation of various cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

hSMG-1 Kinase Inhibition

This compound has been identified as an inhibitor of hSMG-1 kinase. hSMG-1 is involved in the regulation of mRNA surveillance and nonsense-mediated mRNA decay, which is vital for cellular homeostasis .

Cancer Research

Due to its role in inhibiting key pathways like mTOR and PI3K, this compound is extensively used in cancer research. It helps in understanding the over-activated PI3K/Akt pathway in numerous cancers .

Drug Synthesis

The compound is a precursor in the synthesis of various drugs. Its structure allows for the creation of multiple derivatives that can be used in the development of new pharmaceuticals .

Erk Inhibition

It is used in the discovery and optimization of extracellular signal-regulated kinase (Erk) inhibitors. These inhibitors can play a role in the treatment of diseases where Erk is implicated, such as cancer .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation. In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYDPTCCORGDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol
Reactant of Route 6
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol

Citations

For This Compound
2
Citations
HJ Zhou, J Wang, B Yao, S Wong, S Djakovic, B Kumar… - 2015 - ACS Publications
The AAA-ATPase p97 plays vital roles in mechanisms of protein homeostasis, including ubiquitin–proteasome system (UPS) mediated protein degradation, endoplasmic reticulum-…
Number of citations: 179 pubs.acs.org
Y Fang, L Xiong, J Hu, S Zhang, S Xie, L Tu, Y Wan… - Bioorganic …, 2019 - Elsevier
A novel series of fused pyrimidine derivatives were designed, synthesized and evaluated as GPR119 agonists. Among them, cyclohexene fused compounds (tetrahydroquinazolines) …
Number of citations: 8 www.sciencedirect.com

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